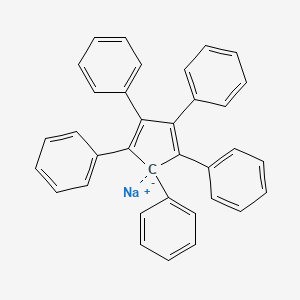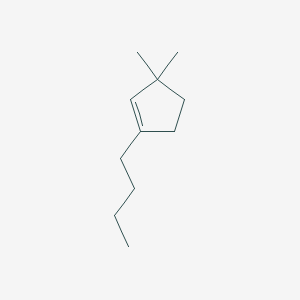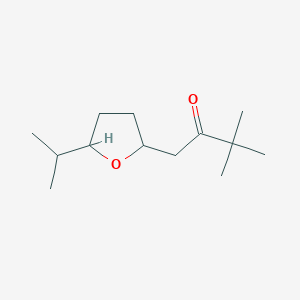
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with an isopropyl group and a butanone moiety
Métodos De Preparación
The synthesis of 1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: Starting from a suitable precursor, the tetrahydrofuran ring is formed through cyclization reactions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides under basic conditions.
Attachment of the Butanone Moiety: The final step involves the addition of the butanone group through a condensation reaction with a suitable ketone precursor.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl group, using reagents like halides or nucleophiles.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor, affecting the overall biochemical pathways.
Comparación Con Compuestos Similares
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone can be compared with similar compounds such as:
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-pentanone: Similar structure but with an additional carbon in the butanone moiety.
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-hexanone: Further extended carbon chain.
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-heptanone: Even longer carbon chain.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
83041-29-6 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-(5-propan-2-yloxolan-2-yl)butan-2-one |
InChI |
InChI=1S/C13H24O2/c1-9(2)11-7-6-10(15-11)8-12(14)13(3,4)5/h9-11H,6-8H2,1-5H3 |
Clave InChI |
BEXBOQQMFNJBMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(O1)CC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


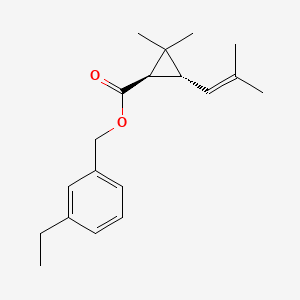
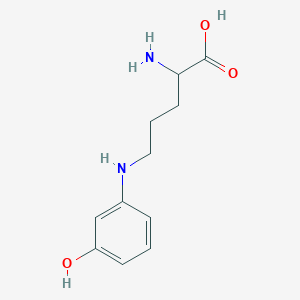

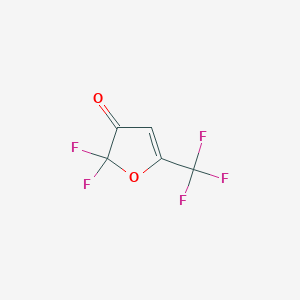
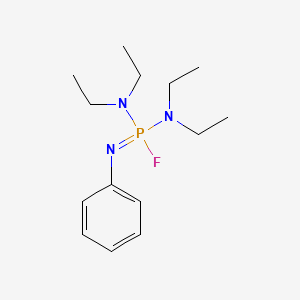
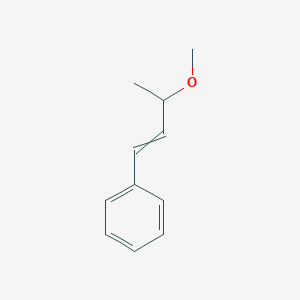
![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)

![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
![ethyl N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)carbamate](/img/structure/B14410228.png)
![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
